

# (Rac)-Tezacaftor: A Comprehensive Pharmacology and Toxicology Profile

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## Compound of Interest

Compound Name: (Rac)-Tezacaftor

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology and toxicology of **(Rac)-Tezacaftor**, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. While the clinically approved and marketed form is the single enantiomer, Tezacaftor (VX-661), this document will address the racemic mixture and provide a comprehensive profile based on available data for the active enantiomer.

## Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.<sup>[1]</sup> The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not traffic to the cell surface.<sup>[2]</sup> **(Rac)-Tezacaftor** is a racemic mixture of a small molecule corrector designed to address this underlying defect. The active enantiomer, Tezacaftor, facilitates the proper folding and trafficking of the F508del-CFTR protein to the cell surface, thereby increasing the quantity of functional channels.<sup>[3][4]</sup>

While preclinical development may have initially involved the racemic mixture, subsequent development and clinical trials have focused exclusively on the single enantiomer, Tezacaftor. This is a common practice in drug development, as one enantiomer is often responsible for the desired therapeutic activity, while the other may be inactive, less active, or contribute to off-

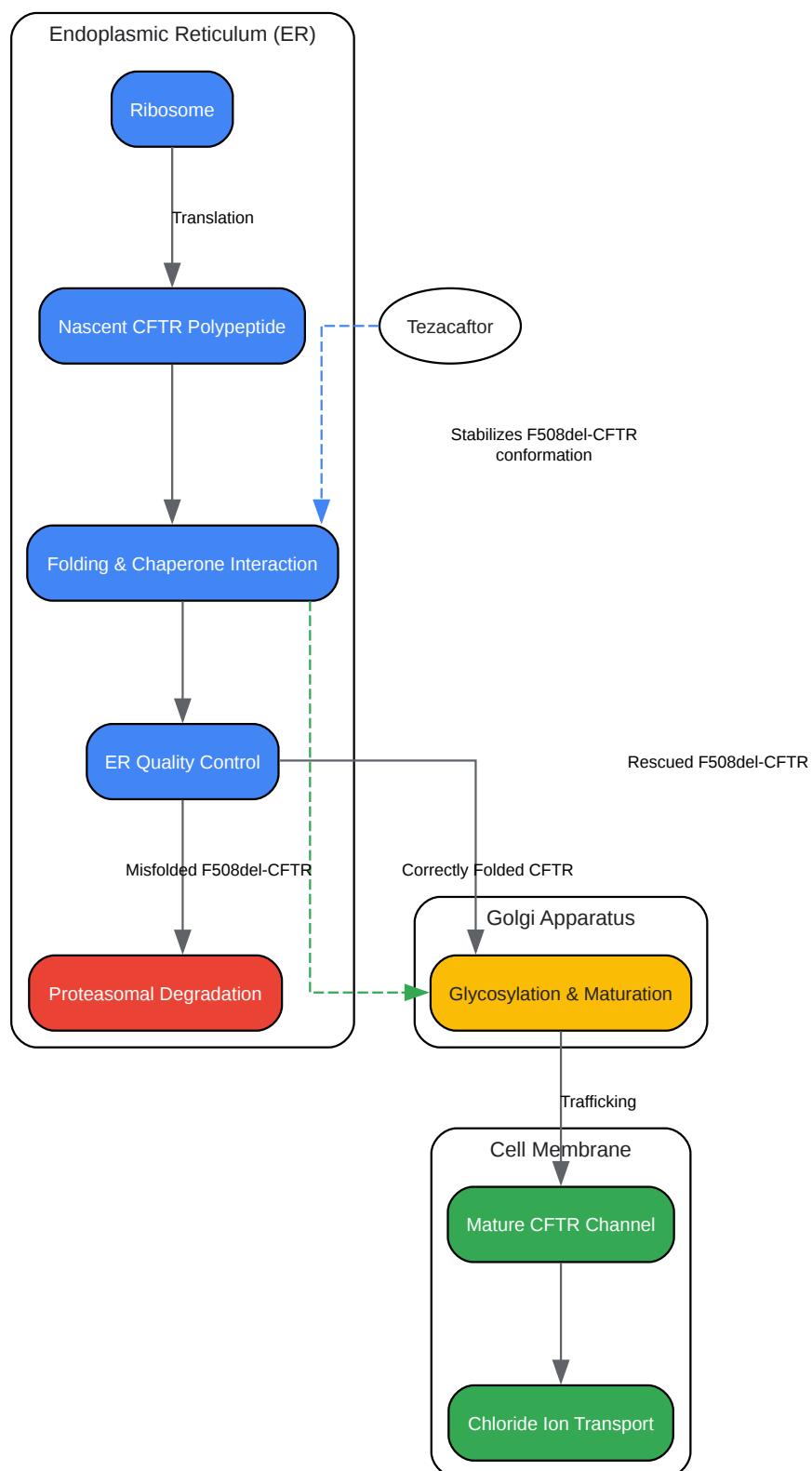
target effects and toxicity.[5] This guide will focus on the known pharmacology and toxicology of Tezacaftor, which is representative of the active component of the racemate.

## Pharmacology

### Mechanism of Action

Tezacaftor is a CFTR corrector that acts by directly binding to the F508del-CFTR protein.[3] This binding helps to stabilize the protein's conformation, allowing it to escape the endoplasmic reticulum's quality control system and traffic to the cell surface through the Golgi apparatus.[6] By increasing the density of CFTR channels at the plasma membrane, Tezacaftor, particularly in combination with a CFTR potentiator like Ivacaftor, leads to a significant increase in chloride ion transport.[3][4] This restoration of ion channel function helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary physiological defect in cystic fibrosis.

Signaling Pathway of CFTR Protein Trafficking and the Action of Tezacaftor



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Mechanism of Tezacaftor in CFTR protein processing and trafficking.

## Pharmacokinetics

The pharmacokinetic profile of Tezacaftor has been evaluated in healthy volunteers and patients with cystic fibrosis.

Table 1: Pharmacokinetic Parameters of Tezacaftor

Parameter	Value	Reference(s)
Absorption		
Time to Peak Plasma Concentration (Tmax)	~3 hours	[3]
Effect of Food	No clinically significant effect	[3]
Distribution		
Protein Binding	~99%	[3]
Metabolism		
Primary Metabolic Pathway	Oxidation	[7]
Primary Metabolizing Enzymes	CYP3A4 and CYP3A5	[7]
Active Metabolites	M1-tezacaftor (similar potency to parent)	[8]
Inactive/Less Active Metabolites	M2-tezacaftor, M5-tezacaftor	[8]
Excretion		
Primary Route of Elimination	Feces (~72%)	[3]
Renal Elimination	Minimal	[3]

## Drug-Drug Interactions

Tezacaftor is a substrate of CYP3A4 and CYP3A5. Therefore, co-administration with strong CYP3A inducers or inhibitors can significantly alter its plasma concentrations.

Table 2: Effects of Co-administered Drugs on Tezacaftor

Co-administered Drug Class	Effect on Tezacaftor Exposure	Recommendation	Reference(s)
Strong CYP3A Inducers (e.g., rifampin)	Significant decrease	Not recommended	[7]
Strong CYP3A Inhibitors (e.g., ketoconazole)	Significant increase	Dose reduction required	[7]
Moderate CYP3A Inhibitors (e.g., fluconazole)	Increase	Dose reduction required	[7]

## Toxicology

The toxicological profile of Tezacaftor has been assessed through a comprehensive program of nonclinical and clinical studies.

## Nonclinical Toxicology

Nonclinical safety studies were conducted in rats and dogs. The primary findings are summarized below.

Table 3: Summary of Nonclinical Toxicology Findings for Tezacaftor

Study Type	Species	Key Findings	Reference(s)
General Toxicology	Rat, Dog	Decreased body weight, dilated lymphatics in the GI tract.	[2]
Genetic Toxicology	In vitro and in vivo assays	No evidence of genotoxicity.	[2]
Carcinogenicity	Rat, Mouse	No evidence of carcinogenicity.	[2]
Reproductive and Developmental Toxicology	Rat, Rabbit	Maternal toxicity (reduced body weight and food consumption) at high doses. No effects on fertility or teratogenicity. Reduced pup weights and developmental delays at maternally toxic doses.	[2]
Juvenile Animal Study	Rat	Cataracts observed.	[2]

## Clinical Toxicology

The safety of Tezacaftor has been evaluated in numerous clinical trials, primarily as part of combination therapies (Symdeko and Trikafta). The most common adverse events are generally mild to moderate in severity.

Table 4: Common Adverse Events Reported in Clinical Trials of Tezacaftor-containing Regimens (Occurring in  $\geq 5\%$  of patients and more frequently than placebo)

Adverse Event	Frequency	Reference(s)
Headache	Common	<a href="#">[9]</a> <a href="#">[10]</a>
Nasopharyngitis	Common	<a href="#">[9]</a>
Nausea	Common	<a href="#">[9]</a>
Dizziness	Common	<a href="#">[9]</a>
Increased sputum	Common	<a href="#">[9]</a>
Respiratory tract infection	Common	<a href="#">[10]</a>
Abdominal pain	Common	<a href="#">[10]</a>
Diarrhea	Common	<a href="#">[10]</a>
Rash	Common	<a href="#">[10]</a>
Increased Alanine Aminotransferase (ALT)	Common	<a href="#">[10]</a>
Increased Aspartate Aminotransferase (AST)	Common	<a href="#">[10]</a>

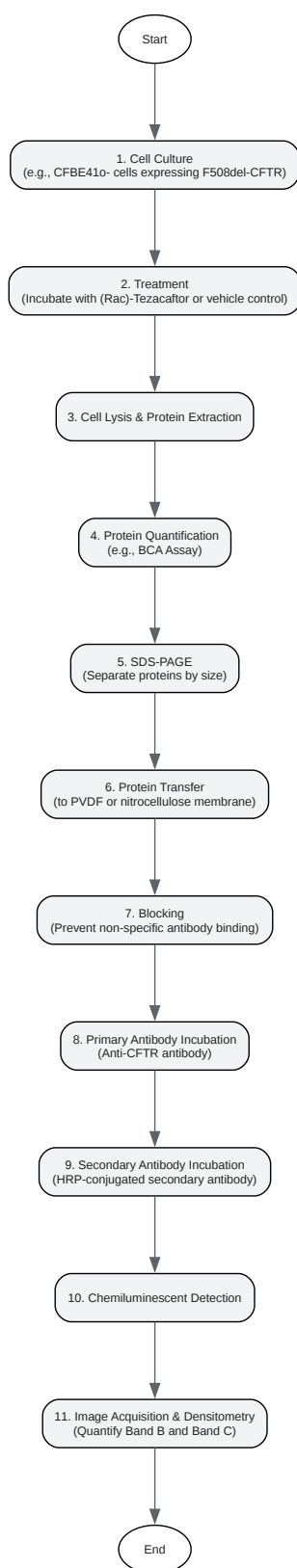
Of note, elevations in liver enzymes (ALT and AST) have been observed, necessitating regular monitoring of liver function, particularly during the initial phase of treatment.[\[10\]](#) Additionally, cases of non-congenital lens opacities (cataracts) have been reported in pediatric patients, leading to a recommendation for ophthalmological examinations in this population.[\[2\]](#)

## Experimental Protocols

### In Vitro Assay for CFTR Corrector Efficacy: Western Blot for CFTR Maturation

This protocol is used to assess the ability of a CFTR corrector like Tezacaftor to rescue the processing and trafficking of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C).

Experimental Workflow for CFTR Maturation Western Blot Assay



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Workflow for assessing CFTR protein maturation via Western blot.



#### Detailed Methodology:

- **Cell Culture:** Culture human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) on permeable supports until fully differentiated.
- **Compound Treatment:** Treat the cells with varying concentrations of **(Rac)-Tezacaftor** or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.
- **Cell Lysis:** Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein (20-30 µg) on a 6% Tris-glycine SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Perform densitometric analysis to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation.[\[11\]](#)

## In Vitro Assay for CFTR Function: Forskolin-Induced Swelling (FIS) of Intestinal Organoids

This assay measures the function of the CFTR channel at the cell surface. Intestinal organoids derived from individuals with CF will swell in response to forskolin (a cAMP agonist that opens the CFTR channel) if functional CFTR is present.

#### Detailed Methodology:

- **Organoid Culture:** Culture human intestinal organoids derived from rectal biopsies of individuals with CF according to established protocols.
- **Compound Treatment:** Plate organoids in Matrigel and treat with **(Rac)-Tezacaftor** or vehicle control for 24 hours to allow for CFTR correction and trafficking.
- **Assay Initiation:** Replace the culture medium with a buffer containing Calcein green (to visualize the organoids) and incubate.
- **Forskolin Stimulation:** Add forskolin (e.g., 5  $\mu$ M) to the buffer to activate CFTR channels.
- **Imaging:** Acquire images of the organoids at baseline (before forskolin) and at regular intervals for 1-2 hours after forskolin addition using live-cell imaging.
- **Analysis:** Measure the change in the cross-sectional area of the organoids over time. An increase in swelling in the **(Rac)-Tezacaftor**-treated organoids compared to the vehicle control indicates functional rescue of the CFTR channel.[\[12\]](#)

## Conclusion

**(Rac)-Tezacaftor**, and more specifically its active enantiomer Tezacaftor, is a significant advancement in the treatment of cystic fibrosis. As a CFTR corrector, it targets the fundamental defect in individuals with the F508del mutation by improving the processing and trafficking of the mutant protein to the cell surface. Its pharmacokinetic profile is well-characterized, allowing for effective dosing in combination with other CFTR modulators. While the toxicological profile necessitates monitoring of liver function and ophthalmologic health in pediatric patients, it is generally well-tolerated. The development of Tezacaftor as a single enantiomer highlights the importance of stereochemistry in modern drug design to optimize efficacy and safety. Further research into the long-term effects of Tezacaftor-containing regimens will continue to refine our understanding of its role in the management of cystic fibrosis.

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